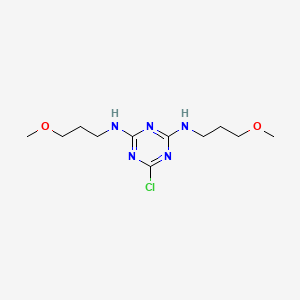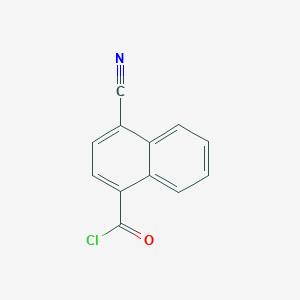
2-(1-Hydroxy-1-phenylethyl)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a secondary alcohol with a phenyl group attached to the carbon bearing the hydroxyl group. This compound is commonly used in organic synthesis and has various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-1-phenylethyl)-4-methylphenol can be achieved through several methods. One common method involves the reduction of acetophenone using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields the desired alcohol .
Industrial Production Methods
In industrial settings, the compound can be produced through the catalytic hydrogenation of acetophenone using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydroxy-1-phenylethyl)-4-methylphenol undergoes various chemical reactions, including:
Reduction: It can be reduced to form 1-phenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Acetophenone
Reduction: 1-Phenylethanol
Substitution: Corresponding chlorides or bromides
Aplicaciones Científicas De Investigación
2-(1-Hydroxy-1-phenylethyl)-4-methylphenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxy-1-phenylethyl)-4-methylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to different targets .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl alcohol: Similar structure but lacks the methyl group on the alpha carbon.
1-Phenylethanol: Similar structure but lacks the hydroxyl group on the alpha carbon.
α-Phenylethyl acetate: An ester derivative of the compound.
Uniqueness
2-(1-Hydroxy-1-phenylethyl)-4-methylphenol is unique due to the presence of both a hydroxyl group and a phenyl group on the same carbon atom. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C15H16O2 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
2-(1-hydroxy-1-phenylethyl)-4-methylphenol |
InChI |
InChI=1S/C15H16O2/c1-11-8-9-14(16)13(10-11)15(2,17)12-6-4-3-5-7-12/h3-10,16-17H,1-2H3 |
Clave InChI |
XOBWIDIHPPHTAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(C)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[ethoxy(methyl)phosphoryl]-2-fluoropropanoate](/img/structure/B8406850.png)




![Chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B8406878.png)



![4-bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8406931.png)
![[1,2,4]Triazolo[4,3-a]quinolin-1(2H)-one](/img/structure/B8406939.png)



